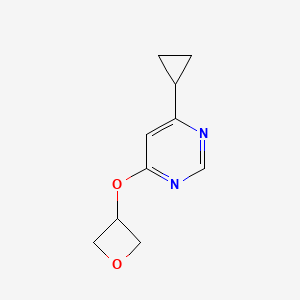

4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7(1)9-3-10(12-6-11-9)14-8-4-13-5-8/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCVTAJSJDRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OC3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Cyclopropyl 6 Oxetan 3 Yloxy Pyrimidine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the compound's structure, connectivity, and stereochemistry.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Molecular Geometry

To perform this analysis, a suitable single crystal of 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield critical information, which would typically be presented in a data table similar to the hypothetical one below:

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å | The lengths of the sides of the fundamental repeating unit of the crystal. |

| α = 90°, β = Y°, γ = 90° | The angles between the axes of the unit cell. | |

| Bond Lengths (Å) | C-N, C-O, C-C | Precise distances between covalently bonded atoms. |

| **Bond Angles (°) ** | C-N-C, C-O-C | Angles formed between three connected atoms, defining molecular geometry. |

| Torsion Angles (°) | C-C-O-C | Dihedral angles describing the conformation of the molecule. |

From this data, the exact molecular geometry, including the planarity of the pyrimidine (B1678525) ring and the puckering of the oxetane (B1205548) and cyclopropyl (B3062369) rings, would be established. If the compound crystallizes in a chiral space group, the analysis could also determine the absolute configuration of any stereocenters.

Elucidation of Tautomeric Forms and Intermolecular Interactions in Crystalline State

The high-resolution structural data from X-ray diffraction would definitively identify the predominant tautomeric form of the molecule in the solid state. Furthermore, analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial for understanding the compound's physical properties.

Key interactions to be identified would include:

Hydrogen Bonds: Potential hydrogen bond donors and acceptors within the molecule would be identified, and their interactions with neighboring molecules in the crystal lattice would be mapped.

π-π Stacking: The analysis would show if the pyrimidine rings of adjacent molecules are arranged in a parallel or offset fashion, indicating the presence of π-π stacking interactions.

Computational Chemistry and Theoretical Investigations of 4 Cyclopropyl 6 Oxetan 3 Yloxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT can provide valuable information about the stability and reactivity of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. chemijournal.com

Reactivity descriptors such as electronegativity, chemical hardness, and global softness can also be calculated from the HOMO and LUMO energies, offering further predictions about the molecule's behavior in chemical reactions. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) map, also obtainable from DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Illustrative Reactivity Descriptors from DFT Calculations

| Parameter | Theoretical Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |

Calculation of Spectroscopic Parameters for Comparison with Experimental Data

Quantum chemical calculations can also predict spectroscopic parameters, which can be compared with experimental data to validate the computational model and provide a more detailed understanding of the molecular structure. For instance, DFT methods can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). chemijournal.com

The calculated NMR chemical shifts can aid in the assignment of experimental spectra, providing a deeper understanding of the electronic environment of each atom in the 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine molecule. Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. Discrepancies between calculated and experimental values can often be reconciled through the use of scaling factors. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Computational Method | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | DFT/B3LYP/6-31G(d,p) | δ 7.5 (pyrimidine-H) | δ 7.6 |

| ¹³C NMR Chemical Shift (ppm) | DFT/B3LYP/6-31G(d,p) | δ 165.2 (pyrimidine-C) | δ 164.8 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Analysis and Conformational Landscapes of the Compound

The flexibility of the cyclopropyl (B3062369) and oxetane (B1205548) rings, as well as the ether linkage in 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, allows for the existence of multiple conformations. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Solvent Effects and Dynamic Behavior in Different Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine and solvent molecules (e.g., water), providing insights into how the solvent affects its conformation and dynamics. mdpi.com These simulations can reveal information about solvation energies and the formation of hydrogen bonds, which are important for understanding the molecule's solubility and transport properties.

Molecular Docking and Binding Affinity Predictions in Theoretical Systems

For molecules with potential biological applications, molecular docking is a computational technique used to predict how they might interact with a biological target, such as a protein or enzyme. scispace.com

Molecular docking simulations would place the 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine molecule into the binding site of a target protein and predict the preferred binding orientation and affinity. scispace.com The results of a docking study are often presented as a binding score, which estimates the strength of the interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.com This information is invaluable in rational drug design and in understanding the potential mechanism of action of a compound. nih.gov

Table 3: Illustrative Molecular Docking Results

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |

|---|---|---|---|

| Kinase X | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| VAL34, ILE88 | Hydrophobic Interaction | ||

| Protease Y | -7.2 | ASP120 | Hydrogen Bond |

Ligand-Target Interaction Modeling for Hypothetical Molecular Targets (e.g., enzymes, receptors)

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to predict and analyze the interaction of small molecules with biological macromolecules. For a novel compound like 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, these methods can be employed to screen for potential biological targets and to understand the energetic and structural basis of its binding.

Given the prevalence of the pyrimidine (B1678525) scaffold in kinase inhibitors, a hypothetical molecular target for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine could be the ATP-binding site of a protein kinase. mdpi.commdpi.com Docking studies could be performed to predict the binding affinity and pose of the molecule within this site. Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. rsc.orgtandfonline.com

MD simulations can further refine the docked poses and provide insights into the dynamic behavior of the complex over time. nih.govmdpi.com These simulations can help to assess the stability of the predicted binding mode and to calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for the target. mdpi.com

Table 1: Hypothetical Ligand-Target Interactions for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine with a Generic Kinase ATP-Binding Site

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Involved |

| Hinge Region Amino Acid (e.g., Cys) | Hydrogen Bond | Pyrimidine N1/N3 |

| Gatekeeper Residue (e.g., Thr) | Hydrophobic Interaction | Cyclopropyl Group |

| Catalytic Loop Residue (e.g., Lys) | Hydrogen Bond | Oxetane Oxygen |

| Hydrophobic Pocket Residue (e.g., Leu) | van der Waals Interaction | Pyrimidine Ring |

Elucidation of Putative Binding Modes at a Molecular Level

The pyrimidine core is a well-established "hinge-binder" in many kinase inhibitors, typically forming one or two hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket. mdpi.com

The cyclopropyl group, being a small, rigid, and lipophilic moiety, can engage in favorable hydrophobic interactions within a hydrophobic pocket of the binding site. acs.org Its conformational rigidity can also contribute to a lower entropic penalty upon binding, potentially enhancing binding affinity.

The oxetane ring is a unique feature that can significantly influence the molecule's properties. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, forming interactions with nearby donor residues. acs.org Furthermore, the oxetane moiety can improve physicochemical properties such as solubility and metabolic stability, which are important considerations in drug design. pharmablock.com Docking studies of other oxetane-containing compounds have demonstrated their ability to form key interactions within protein binding sites. nih.govresearchgate.net

Table 2: Putative Binding Mode Contributions of Functional Moieties

| Molecular Moiety | Potential Role in Binding | Supporting Evidence from Analogous Systems |

| Pyrimidine Ring | Hinge-binding via hydrogen bonds | Common motif in kinase inhibitors mdpi.com |

| Cyclopropyl Group | Hydrophobic interactions, conformational rigidity | Enhances binding affinity in various inhibitors acs.org |

| Oxetane Ring | Hydrogen bond acceptor, improved physicochemical properties | Observed in docking studies of other bioactive molecules nih.govresearchgate.net |

| Ether Linkage | Provides appropriate orientation of the oxetane moiety | Common linker in drug molecules |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Analysis for Key Synthetic Steps and Transformations

The synthesis of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine likely involves key steps such as a nucleophilic aromatic substitution (SNAr) to introduce the oxetane-3-yloxy group onto the pyrimidine ring, which can be modeled as a variation of the Williamson ether synthesis. rsc.orgrsc.org

Computational methods, particularly density functional theory (DFT), can be used to model the transition states of these reactions. rsc.org For the SNAr reaction, calculations can elucidate the structure of the Meisenheimer complex-like transition state and determine the activation energy barrier. nih.govstackexchange.com This analysis can provide insights into the regioselectivity of the substitution on the pyrimidine ring. stackexchange.comresearchgate.net

For the Williamson ether synthesis-type reaction, transition state analysis can model the concerted SN2 mechanism, calculating the energy profile as the alkoxide displaces a leaving group. researchgate.netmasterorganicchemistry.com These calculations can help in optimizing reaction conditions by understanding the factors that influence the reaction rate. rsc.org

Table 3: Hypothetical Calculated Activation Energies for Key Synthetic Steps

| Reaction Step | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | DFT (B3LYP/6-31G) | 15-25 |

| Williamson Ether Synthesis (SN2) | DFT (B3LYP/6-31G) | 20-30 |

Investigation of Mechanistic Pathways for Oxetane Ring Transformations (e.g., hydration, ring opening)

DFT calculations can be used to model the protonation of the oxetane oxygen, followed by nucleophilic attack of a water molecule, leading to ring opening. rsc.org The energy barriers for these steps can be calculated to assess the likelihood of such reactions occurring under physiological or synthetic conditions. Understanding the stability of the oxetane ring is important, as its ring-opening could lead to undesired reactivity or metabolic pathways. nih.gov Computational studies on the reactivity of other oxetane-containing molecules have provided valuable insights into their stability and reaction mechanisms. beilstein-journals.orgresearchgate.net

Table 4: Hypothetical Reaction Energies for Oxetane Ring Transformations

| Transformation | Computational Method | Hypothetical Reaction Energy (kcal/mol) |

| Acid-Catalyzed Hydration (Ring Opening) | DFT (B3LYP/6-31G) | -5 to -15 (exergonic) |

| Thermal Ring Opening | DFT (B3LYP/6-31G) | > 40 (high barrier) |

Structure Activity Relationship Sar and Molecular Design Principles for 4 Cyclopropyl 6 Oxetan 3 Yloxy Pyrimidine Analogs

Impact of the Pyrimidine (B1678525) Scaffold on Molecular Recognition and Interactions

The pyrimidine ring is a privileged scaffold in medicinal chemistry, largely due to its versatile electronic properties and its capacity to engage in a variety of non-covalent interactions. nih.govhumanjournals.comresearchgate.net Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. nih.gov

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are sp² hybridized and possess lone pairs of electrons. These nitrogen atoms are key hydrogen bond acceptors, a crucial feature for molecular recognition by protein targets. google.comresearchgate.net The ability of these nitrogens to form hydrogen bonds is fundamental to the binding affinity of pyrimidine-containing ligands to enzymes and receptors. google.comresearchgate.net

The electron-withdrawing nature of the nitrogen atoms creates a π-deficient character in the pyrimidine ring, particularly at the 2, 4, and 6 positions. This electron distribution makes the ring nitrogen atoms effective hydrogen bond acceptors. The strength and geometry of these hydrogen bonds can be modulated by the nature and position of substituents on the pyrimidine ring. Substituents can alter the electron density on the nitrogen atoms, thereby fine-tuning their hydrogen bonding capabilities.

The π-system of the pyrimidine ring can participate in various aromatic interactions, including π-π stacking and cation-π interactions, which are vital for stabilizing ligand-protein complexes. google.com These interactions are often observed in the active sites of kinases, where the pyrimidine ring can interact with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

The π-deficient nature of the pyrimidine ring influences its π-stacking interactions. It can engage in favorable stacking with electron-rich aromatic systems. The orientation of these stacking interactions (face-to-face or edge-to-face) is dictated by the electrostatic potential of the interacting rings. Furthermore, the electronic properties of the substituents on the pyrimidine ring can significantly impact the strength and nature of these aromatic interactions.

Role of the Cyclopropyl (B3062369) Moiety in Modulating Molecular Architecture and Interactions

The incorporation of a cyclopropyl group into a molecule is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and target selectivity. This small, rigid ring system introduces unique conformational and electronic properties.

The compact nature of the cyclopropyl group can also contribute to higher ligand efficiency, which is a measure of the binding energy per atom. This is a desirable property in drug design as it aims to achieve high potency with a low molecular weight.

The cyclopropyl group can exert both steric and electronic effects that modulate molecular interactions. Sterically, its defined size and shape can be exploited to probe the topology of a binding pocket, allowing for selective interactions. It can act as a "pharmacophoric shield" to protect adjacent functionalities from metabolic degradation.

Electronically, the cyclopropyl ring possesses a unique hybrid character with partial π-character in its C-C bonds. This allows it to engage in electronic interactions with the pyrimidine ring and with the target protein. The electronic nature of the cyclopropyl group can influence the reactivity and electronic properties of the pyrimidine scaffold.

Contributions of the Oxetan-3-yloxy Group to Molecular Properties and Interaction Profiles

The oxetane (B1205548) ring is an increasingly popular motif in drug discovery due to its ability to favorably modulate a range of physicochemical and pharmacological properties. The oxetan-3-yloxy group at the 6-position of the pyrimidine ring introduces several beneficial features.

The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can contribute to enhanced binding affinity and selectivity. Furthermore, the oxetane ring itself is a polar and rigid structure that can improve aqueous solubility and metabolic stability.

| Modification of the Oxetane-3-yloxy Group | Predicted Impact on Hydrogen Bonding | Predicted Impact on Solubility | Predicted Impact on Metabolic Stability |

|---|---|---|---|

| Substitution with a hydroxyl group | Potential for additional hydrogen bond donation | Increase | May introduce a site for metabolism |

| Replacement with a cyclobutoxy group | Loss of ethereal oxygen as a hydrogen bond acceptor | Decrease | May alter metabolic profile |

| Introduction of a fluorine atom | May modulate the hydrogen bond accepting ability of the ether oxygen | May increase lipophilicity | Can block metabolic sites |

The following table presents a hypothetical structure-activity relationship for analogs of 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, illustrating how modifications to each component could influence biological activity based on established medicinal chemistry principles.

| Analog | Modification | Predicted Biological Activity | Rationale |

|---|---|---|---|

| Analog 1 | Replacement of cyclopropyl with isopropyl | Decreased | Loss of conformational rigidity and potential decrease in ligand efficiency. |

| Analog 2 | Replacement of oxetan-3-yloxy with methoxy | Decreased | Loss of the 3D structural element and potential hydrogen bonding interactions of the oxetane ring. |

| Analog 3 | Addition of a methyl group to the pyrimidine ring | Variable | May introduce steric hindrance or improve binding depending on the target's topology. |

| Analog 4 | Replacement of a pyrimidine nitrogen with carbon | Decreased | Loss of a key hydrogen bond acceptor. |

Introduction of Three-Dimensionality and Polarity in Molecular Scaffolds

In contemporary medicinal chemistry, there is a significant trend toward developing drug candidates with increased three-dimensionality. nih.gov Molecules rich in sp³-hybridized carbon atoms tend to be less "flat" and often exhibit higher target selectivity and superior pharmacokinetic profiles. nih.gov The 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine scaffold incorporates key structural motifs that contribute to this desirable three-dimensional character. The inclusion of an oxetane ring, a four-membered oxygen-containing heterocycle, is a deliberate strategy to introduce both dimensionality and polarity. nih.govresearchgate.net

The three tetrahedral, sp³-hybridized carbon atoms of the oxetane ring impart a defined, non-planar geometry to the molecule. nih.gov This contrasts with the often-overrepresented flat aromatic rings in medicinal chemistry. researchgate.net This conformational effect can give access to unexplored chemical space and potentially improve aqueous solubility. nih.gov Similarly, the cyclopropyl group attached to the pyrimidine ring further enhances the scaffold's non-planar topology.

The oxetane moiety is also characterized by its high polarity and low molecular weight. nih.govresearchgate.net The electronegative oxygen atom confers a strong inductive electron-withdrawing effect and allows the motif to act as a hydrogen bond acceptor. nih.govu-tokyo.ac.jp This combination of steric bulk and polarity in a compact form allows for the fine-tuning of a molecule's physicochemical properties without significantly increasing its lipophilicity, a common challenge in drug design. acs.orgacs.org The strategic placement of the polar oxetane group within the 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine scaffold is designed to optimize interactions with biological targets while improving properties like solubility.

| Fragment | Primary Contribution | Effect on Molecular Properties | Reference |

|---|---|---|---|

| Oxetane | Three-Dimensionality and Polarity | Increases aqueous solubility, provides H-bond acceptor, allows access to new chemical space. | nih.gov |

| Cyclopropyl | Three-Dimensionality and Rigidity | Introduces non-planar geometry, can improve metabolic stability compared to linear alkyl groups. | researchgate.net |

| Pyrimidine | Core Scaffold and Interaction Point | Provides a well-established heterocyclic core for building analogs and interacting with biological targets. | nih.govresearchgate.net |

Bioisosteric Strategies Involving Oxetanes in Advanced Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov Oxetanes have emerged as valuable and versatile bioisosteres for several common functional groups, most notably gem-dimethyl and carbonyl groups. researchgate.netacs.org This interest stems from the oxetane's ability to mimic certain properties of these groups while offering significant advantages in physicochemical and pharmacokinetic profiles. acs.orgacs.org

As a bioisostere for a carbonyl group, the oxetane oxygen has a comparable ability to accept hydrogen bonds, with a similar dipole moment and lone pair orientation. u-tokyo.ac.jpacs.orgnih.gov However, oxetanes are chemically and metabolically more stable than carbonyls, which can be susceptible to enzymatic modification or epimerization of adjacent stereocenters. u-tokyo.ac.jpacs.org In the context of designing analogs of 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, replacing a ketone in a lead compound with an oxetane could maintain crucial hydrogen bonding interactions while improving metabolic stability. acs.org

Oxetanes also serve as effective isosteres for the gem-dimethyl group. u-tokyo.ac.jp While occupying a similar molecular volume, the oxetane introduces polarity and reduces lipophilicity. u-tokyo.ac.jpnih.gov High lipophilicity is often associated with poor aqueous solubility and rapid metabolic degradation. u-tokyo.ac.jp Therefore, substituting a gem-dimethyl group with an oxetane can enhance solubility and metabolic stability. researchgate.net This strategy allows for the introduction of steric bulk without the penalty of increased lipophilicity. acs.org The 3-oxetan-3-ol moiety has also been explored as a promising bioisostere for the carboxylic acid functional group, offering reduced acidity and increased membrane permeability while maintaining hydrogen-bonding capacity. nih.govrsc.org

| Original Group | Bioisosteric Replacement | Key Advantages of Oxetane | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Oxetane | Improved metabolic and chemical stability; maintains H-bond acceptor capability. | u-tokyo.ac.jpacs.orgresearchgate.net |

| gem-Dimethyl (-C(CH₃)₂) | Oxetane | Increased polarity and aqueous solubility; reduced lipophilicity with similar steric volume. | u-tokyo.ac.jpresearchgate.net |

| Carboxylic Acid (-COOH) | 3-Oxetanol | Reduced acidity, non-anionic at physiological pH, increased lipophilicity and membrane permeability. | nih.govrsc.org |

Research on Modulating Metabolic Stability and Pharmacokinetic Properties via Oxetane Incorporation at a Mechanistic Level

The incorporation of an oxetane ring is a well-documented strategy to enhance the metabolic stability of drug candidates. researchgate.netnih.gov The small, polar nature of the oxetane scaffold can be used to block metabolically labile sites within a molecule. nih.gov For instance, replacing a vulnerable alkyl group with an oxetane can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org Studies comparing matched pairs of compounds have frequently shown that oxetane-containing molecules have lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl analogs. u-tokyo.ac.jpacs.org

The mechanism of this enhanced stability is often linked to the increased polarity of the oxetane derivatives compared to other cyclic ethers. acs.org While oxetanes are generally robust, they can be metabolized by microsomal epoxide hydrolase (mEH), which presents an opportunity to direct metabolic clearance away from CYP-dependent pathways. researchgate.net This can be advantageous in minimizing drug-drug interactions. The rate of this hydrolysis can be modulated by minor structural modifications, allowing chemists to use the oxetane as a design element to control metabolic pathways. researchgate.net

Beyond direct metabolism, the oxetane motif can profoundly influence pharmacokinetic properties through its strong inductive electron-withdrawing effect. nih.gov This effect can temper the basicity of a proximal amine, reducing its pKa. nih.govacs.org Lowering the basicity of a molecule can lead to improved properties such as reduced clearance, better cell permeability, and decreased inhibition of the hERG channel, a key off-target associated with cardiac toxicity. acs.orgnih.gov In a late-stage optimization campaign for the drug entospletinib, the introduction of an oxetane reduced the basicity of a neighboring piperazine (B1678402) nitrogen, which doubled target selectivity and maintained high metabolic stability and solubility. nih.govacs.org

| Original Compound Feature | Oxetane-Containing Analog Feature | Observed Improvement | Reference |

|---|---|---|---|

| Metabolically labile N-alkyl group | N-oxetanyl group | Improved metabolic stability in human liver microsomes. | acs.org |

| Highly basic amine (high pKa) | Amine with adjacent oxetane | Reduced pKa, leading to lower clearance and improved selectivity. | nih.govacs.org |

| Poor aqueous solubility | Incorporation of pendant oxetane | Significantly improved aqueous solubility and metabolic stability. | nih.gov |

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Applications in Research

Utility of Pyrimidine and Oxetane Fragments in Lead Discovery and Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of low-molecular-weight fragments (typically <300 Da). nih.gov These fragments are weak but efficient binders, and their binding modes, often determined by X-ray crystallography, provide a starting point for optimization into more potent molecules. rsc.orgnih.gov Both the pyrimidine and oxetane moieties represent ideal fragments for use in FBDD campaigns.

The pyrimidine ring is a six-membered nitrogen-containing heterocycle that is a constituent of natural nucleic acids and is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.nethumanjournals.com Its derivatives exhibit a vast range of biological activities, and the position of substituents on the pyrimidine nucleus greatly influences these activities. nih.govresearchgate.net As a fragment, pyrimidine provides a rigid core with defined vectors for synthetic elaboration, allowing chemists to systematically explore the surrounding protein pocket to enhance binding affinity. nih.gov

The oxetane ring is also an attractive fragment due to its unique combination of desirable properties. nih.gov Its low molecular weight, polarity, and three-dimensional shape allow it to efficiently sample chemical space. nih.govyoutube.com The incorporation of an oxetane fragment can improve the "drug-likeness" of a molecule by enhancing solubility and metabolic stability from an early stage of discovery. acs.org In an FBDD program, the identification of a pyrimidine or oxetane fragment binding to a target could lead to a lead optimization strategy where these fragments are linked or grown, potentially resulting in a scaffold like 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine.

Design of Analogs Based on the 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Scaffold for Targeted Research

The 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine scaffold serves as an excellent starting point for further analog design, primarily through a strategy known as scaffold hopping. acs.org Scaffold hopping involves modifying the central core of a molecule to identify novel chemotypes that retain the desired biological activity but possess improved properties or a different intellectual property profile. nih.gov This computer-aided search for active compounds with different core structures is a highly valuable technique in lead optimization. acs.org

Starting with the 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine core, several scaffold hopping strategies can be envisioned. One common approach is heterocycle replacement. nih.gov The central pyrimidine ring could be replaced with other bioisosteric heterocycles to explore new interactions with a target protein or to modulate physicochemical properties.

Potential isosteric replacements for the pyrimidine ring include:

Pyridine: Replacing one of the pyrimidine nitrogens with a carbon could alter hydrogen bonding patterns and basicity. mdpi.com

Pyrazine: Isomeric rearrangement of the nitrogen atoms could reorient substituent vectors and change the dipole moment.

Fused Bicyclic Systems: Hopping to a fused ring system like a purine, pyrrolo[2,3-d]pyrimidine, or furano[2,3-d]pyrimidine could introduce new interaction points and improve potency or selectivity. nih.gov

Mechanistic Investigations of Biological System Interactions Fundamental Research Focus

Exploration of Potential Molecular Targets and Pathways (Research Focus on Interaction Modes)

While pyrimidine (B1678525) derivatives are widely investigated as inhibitors of various enzymes and ligands for numerous receptors, no studies have specifically profiled 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine against a panel of molecular targets.

Enzyme-Ligand Interaction Studies (e.g., kinases, hydrolases) relevant to Pyrimidine and Oxetane (B1205548) Scaffolds

The pyrimidine core is a well-established scaffold for kinase inhibitors, and cyclopropyl (B3062369) groups are often incorporated to improve potency or metabolic stability. researchgate.net Similarly, the oxetane ring is a recognized structural motif used to modulate physicochemical properties in drug design. However, no specific enzyme-ligand interaction studies, X-ray crystallography data, or molecular modeling focused on 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine were found. Research on other, distinct pyrimidine-based compounds has shown activity against targets like vascular endothelial growth factor receptor 2 (VEGFR2) and p38α MAP kinase, but this data is not transferable to the specific compound . researchgate.netnih.gov

Receptor Binding Profiling and Ligand-Receptor Complex Formation at a Molecular Level

There is no available data from receptor binding assays (e.g., radioligand binding assays) or structural biology studies (e.g., NMR, X-ray crystallography) that characterize the interaction of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine with any specific receptor. Studies on different cyclopropyl-containing molecules have explored binding at targets such as opioid and P2Y1 receptors, but these findings are specific to the distinct chemical entities investigated in those studies. nih.govnih.gov

Investigation of Nucleic Acid (DNA/RNA) Interactions, given Pyrimidine's Fundamental Role

As a foundational component of nucleobases, the pyrimidine ring is of fundamental importance in the study of nucleic acids. However, no research was found that investigates whether 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine intercalates with, binds to, or otherwise interacts with DNA or RNA.

In Vitro Mechanistic Studies (Excluding Cellular/Animal Models and Toxicity)

No in vitro studies detailing the mechanistic biochemistry of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine were identified.

Enzyme Kinetics and Mechanisms of Inhibition or Activation

Without identified enzyme targets, there are consequently no studies available that describe the enzyme kinetics for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine. Information on its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and kinetic parameters such as Ki (inhibition constant) or Kcat/Km is not present in the scientific literature.

Protein-Ligand Binding Assays and Determination of Dissociation Constants

There is no published data from biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization that would determine the binding affinity (e.g., Kd, the dissociation constant) of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine for any protein target.

Advanced Imaging Techniques for Molecular Interaction Visualization (e.g., Cryo-EM, X-ray crystallography of protein-ligand complexes)

In the realm of fundamental research, the precise visualization of molecular interactions between a compound and its biological targets is paramount to understanding its mechanism of action. Techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography stand as the cornerstones of structural biology, offering atomic-level insights into these interactions. However, a thorough review of publicly accessible scientific literature and structural databases reveals a notable absence of published Cryo-EM or X-ray crystallography studies for protein complexes involving 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine.

The lack of such structural data means that the exact binding mode, conformational changes in the target protein upon binding, and the specific atomic interactions of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine remain experimentally undetermined at a high resolution. While computational modeling and other biophysical methods may offer predictive insights, they are not a substitute for the definitive empirical evidence provided by these advanced imaging techniques.

In the absence of specific research findings for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, the following sections will outline the principles of Cryo-EM and X-ray crystallography and the invaluable, albeit currently unavailable, data they could yield for this particular compound.

The Potential of X-ray Crystallography

X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules, including protein-ligand complexes. The process involves crystallizing the protein in complex with the ligand of interest, in this case, 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of the atoms within the crystal, providing a detailed atomic map of the protein-ligand interaction.

Should such a study be conducted for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, the resulting data would be invaluable for:

Identifying the Binding Site: Precisely locating the pocket on the target protein where the compound binds.

Mapping Key Interactions: Detailing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.

Understanding Specificity: Revealing the structural basis for why the compound may be selective for its target over other proteins.

Informing Drug Design: Providing a structural blueprint for the rational design of more potent and selective derivatives.

The Role of Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. This method involves flash-freezing a solution of the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual molecules with an electron microscope. Sophisticated image processing techniques are then used to reconstruct a three-dimensional model from thousands of two-dimensional images.

For a compound like 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, Cryo-EM could be instrumental in:

Studying Large Complexes: Determining the structure of the compound bound to large, multi-subunit protein assemblies.

Visualizing Conformational Changes: Capturing different functional states of the target protein induced by the binding of the compound.

Overcoming Crystallization Hurdles: Providing structural information when X-ray crystallography is not feasible.

The table below summarizes the type of data that would be generated from such studies, though it remains hypothetical in the absence of actual experimental results for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine.

| Technique | Protein Target | PDB ID | Resolution (Å) | Summary of Potential Findings |

| X-ray Crystallography | Not Available | Not Available | Not Available | Would reveal the precise binding orientation and key amino acid interactions within the binding pocket. |

| Cryo-EM | Not Available | Not Available | Not Available | Could elucidate the binding of the compound to large or flexible protein complexes and capture any associated conformational changes. |

Future Directions and Emerging Research Avenues for 4 Cyclopropyl 6 Oxetan 3 Yloxy Pyrimidine

Development of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency

The efficient and sustainable synthesis of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine and its analogs is a critical first step in its journey from a laboratory curiosity to a potential therapeutic. Future research in this domain will likely focus on several key areas to enhance efficiency, reduce environmental impact, and increase structural diversity.

One promising direction is the exploration of green chemistry principles in the synthesis of pyrimidine (B1678525) derivatives. mtak.huresearchgate.netmdpi.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mtak.husci-hub.se Such approaches not only minimize the ecological footprint of the synthetic process but can also lead to higher yields and shorter reaction times.

The development of novel catalytic systems is another fertile ground for innovation. While traditional methods for pyrimidine synthesis often rely on stoichiometric reagents, modern catalysis offers more elegant and efficient solutions. vapourtec.com This includes the use of both transition-metal catalysts and organocatalysts to facilitate key bond-forming reactions, such as the crucial C-O bond formation between the pyrimidine core and the oxetane (B1205548) moiety. vapourtec.com The design of highly active and selective catalysts will be instrumental in streamlining the synthesis and enabling the late-stage functionalization of the pyrimidine ring, allowing for the rapid generation of diverse compound libraries.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, increased safety, potential for higher yields and shorter reaction times. | Microwave-assisted synthesis, use of benign solvents, renewable starting materials. |

| Novel Catalysis | High efficiency and selectivity, potential for late-stage functionalization, reduced waste. | Transition-metal catalysis, organocatalysis, development of catalysts for C-O bond formation. |

| Multicomponent Reactions | Increased efficiency, rapid access to molecular diversity, reduced number of synthetic steps. | Design of novel MCRs for pyrimidine synthesis, combinatorial chemistry applications. |

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Compound Properties

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine and its analogs stands to benefit significantly from these computational approaches. mit.edumdpi.comresearchgate.net

A key application of AI/ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models . mtak.humdpi.com By training algorithms on datasets of known pyrimidine derivatives and their biological activities, it is possible to build predictive models that can estimate the therapeutic potential of novel, unsynthesized compounds. mtak.humdpi.com This in silico screening can prioritize the synthesis of molecules with the highest probability of success, thereby saving considerable time and resources. researchgate.netspringerprofessional.de

Furthermore, generative AI models are emerging as a powerful tool for de novo drug design. mdpi.com These algorithms can learn the underlying patterns in chemical space and generate novel molecular structures with desired properties, potentially leading to the discovery of entirely new pyrimidine-based scaffolds with enhanced efficacy and selectivity.

| AI/ML Application | Description | Impact on Drug Discovery |

| QSAR Modeling | Predictive models that correlate the chemical structure of a molecule with its biological activity. | Prioritization of synthetic targets, reduction in the number of compounds to be synthesized and tested. |

| ADMET Prediction | Algorithms that forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Early identification of potential liabilities, optimization of drug-like properties. |

| Generative Models | AI systems that can design novel molecules with desired characteristics. | Exploration of new chemical space, discovery of novel and potent drug candidates. |

Exploration of Advanced Biophysical and Biochemical Assays for Deeper Molecular Interaction Discovery

A profound understanding of how 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine interacts with its biological targets at a molecular level is paramount for rational drug design. The future of this research will undoubtedly involve the application of a suite of advanced biophysical and biochemical assays to dissect these interactions with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. mtak.hunih.gov It can provide atomic-level information on the binding site, the conformation of the bound ligand, and the dynamics of the interaction. mtak.hunih.gov Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping will be invaluable in identifying the specific amino acid residues involved in binding.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding kinetics. mdpi.comresearchgate.net SPR can provide quantitative data on the association and dissociation rate constants of the compound with its target, offering insights into the binding affinity and residence time, which are critical parameters for drug efficacy. mdpi.comresearchgate.net

Isothermal Titration Calorimetry (ITC) is another essential tool that directly measures the heat changes associated with a binding event. sci-hub.sevapourtec.com ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. sci-hub.sevapourtec.com This information is crucial for understanding the driving forces behind the molecular recognition process.

| Assay | Information Provided | Significance in Drug Discovery |

| NMR Spectroscopy | Atomic-level structural information of the protein-ligand complex, identification of binding site. | Structure-based drug design, understanding the molecular basis of binding. |

| Surface Plasmon Resonance | Real-time kinetic data (kon, koff), binding affinity (KD). | Optimization of binding kinetics, understanding target engagement. |

| Isothermal Titration Calorimetry | Thermodynamic parameters (KD, ΔH, ΔS, stoichiometry). | Elucidation of the driving forces of binding, lead optimization. |

Elucidation of Broader Biological System Modulations at the Molecular and Pathway Level

While the primary target of a drug candidate is of utmost importance, its effects on the broader biological system are equally critical to understand. Future research on 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine will need to extend beyond single-target interactions to explore its modulation of complex cellular pathways and potential off-target effects.

Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, will be instrumental in building a comprehensive picture of the compound's cellular impact. mdpi.com Techniques such as transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles upon treatment with the compound, highlighting the cellular pathways that are perturbed. Similarly, proteomics can identify changes in protein expression and post-translational modifications, providing further insights into the compound's mechanism of action.

The study of how 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine and its derivatives influence cellular signaling pathways is another key research avenue. Many pyrimidine-based drugs exert their effects by modulating critical pathways involved in cell proliferation, survival, and inflammation. sci-hub.sespringerprofessional.de Elucidating the specific nodes within these pathways that are affected by the compound will provide a deeper understanding of its therapeutic potential and could suggest novel combination therapies.

| Research Area | Key Methodologies | Potential Outcomes |

| Systems Biology | Transcriptomics, Proteomics, Metabolomics | Comprehensive understanding of the compound's cellular effects, identification of biomarkers. |

| Off-Target Profiling | Kinome scanning, cellular thermal shift assays (CETSA) | Prediction of potential side effects, opportunities for drug repurposing. |

| Pathway Analysis | Western blotting, reporter assays, phosphoproteomics | Elucidation of the mechanism of action, identification of combination therapy strategies. |

Application of Flow Chemistry and Continuous Manufacturing Techniques in the Scalable Synthesis of Related Compounds

The transition from laboratory-scale synthesis to industrial-scale production is a critical and often challenging step in drug development. Flow chemistry and continuous manufacturing offer a paradigm shift from traditional batch processing, providing numerous advantages for the scalable synthesis of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine and its analogs. mtak.huresearchgate.net

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. sci-hub.seresearchgate.net This precise control can lead to higher yields, improved purity, and better reproducibility compared to batch methods. researchgate.net Furthermore, the small reactor volumes inherent in flow systems enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net

Continuous manufacturing integrates multiple synthetic and purification steps into a seamless, uninterrupted process. mit.edu This approach can significantly reduce manufacturing time, minimize waste, and lower production costs. mit.edu For the synthesis of pyrimidine derivatives, a continuous flow setup could telescope several reaction steps, eliminating the need for isolation and purification of intermediates, thereby streamlining the entire process.

The scalability of flow chemistry is another significant advantage. Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward and predictable than scaling up a batch reactor. researchgate.net This makes flow chemistry an attractive technology for the production of active pharmaceutical ingredients (APIs) on a large scale.

| Technology | Key Features | Benefits for Scalable Synthesis |

| Flow Chemistry | Precise control over reaction parameters, small reactor volumes, enhanced heat and mass transfer. | Improved yield and purity, enhanced safety, predictable scalability. |

| Continuous Manufacturing | Integration of multiple synthetic and purification steps into a single, continuous process. | Reduced manufacturing time and cost, minimized waste, improved process efficiency. |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of cyclopropyl-containing precursors with pyrimidine derivatives. For example, a common route includes:

Cyclization : Reacting 4-chloropyrimidine with oxetan-3-ol under basic conditions (e.g., NaOH in dichloromethane) to form the oxetane ether moiety .

Functionalization : Introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions using palladium catalysts .

- Characterization : Intermediates are analyzed via HPLC for purity (>95%), NMR (¹H/¹³C) for structural confirmation, and HRMS for molecular weight validation .

Q. What safety protocols are recommended when handling 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities. Avoid mixing with incompatible reagents (e.g., strong oxidizers), as this may alter toxicity profiles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine when encountering low yields or impurities?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance coupling efficiency. Solvent polarity (DMF vs. toluene) significantly impacts reaction kinetics .

- Purification : Use preparative HPLC or column chromatography with gradient elution (hexane/EtOAc) to isolate the target compound from byproducts like dehalogenated intermediates .

- DoE (Design of Experiments) : Systematically vary temperature (80–120°C), reaction time (12–48 h), and stoichiometry to identify optimal conditions via response surface modeling .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, particularly for oxetane and cyclopropyl protons, which may exhibit complex splitting patterns .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .

- Hyphenated Techniques : Use LC-MS/MS to correlate retention times with fragmentation patterns, distinguishing isomers or degradation products .

Q. How is the inhibitory potential of this compound assessed against enzymatic targets like kinases?

- Methodological Answer :

- Kinase Assays : Conduct fluorescence-based assays using purified enzymes (e.g., EGFR or HER2). Incubate the compound (1–100 µM) with ATP and a fluorogenic substrate in 96-well plates. Measure inhibition via fluorescence quenching .

- Dose-Response Analysis : Generate IC₅₀ curves using non-linear regression (GraphPad Prism). Validate selectivity by testing against unrelated kinases (e.g., MAPK) to rule off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for synthesizing this compound?

- Methodological Answer :

- Literature Review : Cross-reference protocols from peer-reviewed journals (e.g., Pd-catalyzed vs. Cu-mediated coupling ). Prioritize methods with detailed kinetic data or mechanistic studies.

- Replication Studies : Reproduce conflicting procedures in controlled settings (identical solvents, catalysts) to identify critical variables (e.g., moisture sensitivity of oxetane intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.